molecular formula C9H6Cl2F2O4 B1410812 2,4-Dichloro-3-(difluoromethoxy)mandelic acid CAS No. 1804516-78-6

2,4-Dichloro-3-(difluoromethoxy)mandelic acid

Cat. No. B1410812
CAS RN: 1804516-78-6
M. Wt: 287.04 g/mol
InChI Key: VUAJQEMUKZLPIS-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-(difluoromethoxy)mandelic acid (DFMMA) is an organic compound with a molecular formula of C8H7Cl2F2O2. It is a white crystalline solid with a melting point of approximately 150°C. DFMMA is an important intermediate in the synthesis of several pharmaceuticals, such as the anticonvulsant drug lamotrigine, and has been studied extensively for its potential applications in organic synthesis, materials science, and biochemistry.

Scientific Research Applications

2,4-Dichloro-3-(difluoromethoxy)mandelic acid has been used as a starting material in the synthesis of various organic compounds, including pharmaceuticals and materials. It has also been studied for its potential applications in biochemistry and organic synthesis. For example, 2,4-Dichloro-3-(difluoromethoxy)mandelic acid has been used as a reagent in the synthesis of a variety of heterocyclic compounds, such as benzimidazoles and pyridines, as well as in the synthesis of polymers materials.

Mechanism of Action

2,4-Dichloro-3-(difluoromethoxy)mandelic acid is a strong acid and can be used to catalyze a variety of organic reactions. It is also known to be a strong oxidizing agent, and can be used in the oxidation of alcohols and other organic compounds.
Biochemical and Physiological Effects
2,4-Dichloro-3-(difluoromethoxy)mandelic acid has been studied for its potential effects on the human body, but the results of these studies are inconclusive. It has been suggested that 2,4-Dichloro-3-(difluoromethoxy)mandelic acid may have some effects on the central nervous system, but further research is needed to confirm these findings.

Advantages and Limitations for Lab Experiments

2,4-Dichloro-3-(difluoromethoxy)mandelic acid has several advantages for use in laboratory experiments. It is relatively stable, and can be stored for long periods of time without significant degradation. Additionally, it is non-toxic and can be handled safely in the laboratory. However, it is an expensive reagent and can be difficult to obtain in large quantities.

Future Directions

Future research on 2,4-Dichloro-3-(difluoromethoxy)mandelic acid could focus on its potential use in the synthesis of pharmaceuticals, materials, and other organic compounds. Additionally, further studies could be conducted to explore its potential effects on the human body. Additionally, research into the development of more cost-effective and efficient methods for the synthesis of 2,4-Dichloro-3-(difluoromethoxy)mandelic acid could be beneficial. Finally, research into the potential applications of 2,4-Dichloro-3-(difluoromethoxy)mandelic acid in the fields of materials science, organic synthesis, and biochemistry could prove to be beneficial.

properties

IUPAC Name

2-[2,4-dichloro-3-(difluoromethoxy)phenyl]-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O4/c10-4-2-1-3(6(14)8(15)16)5(11)7(4)17-9(12)13/h1-2,6,9,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAJQEMUKZLPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(C(=O)O)O)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-3-(difluoromethoxy)mandelic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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